N-octadecylpyridinium p-toluenesulfonate

Description

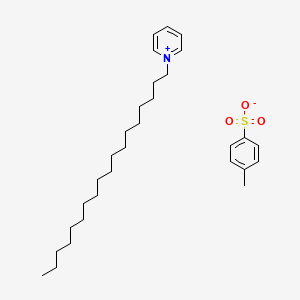

N-Octadecylpyridinium p-Toluenesulfonate is a quaternary ammonium salt composed of a pyridinium cation substituted with an octadecyl (C₁₈) alkyl chain and a p-toluenesulfonate (tosylate) anion. This compound combines the surfactant properties of the long alkyl chain with the catalytic and ionic characteristics of the pyridinium-tosylate system. It is widely utilized in organic synthesis as a phase-transfer catalyst, stabilizer, and ionic solvent modifier. Its amphiphilic nature enables applications in micelle formation, drug delivery systems, and polymer chemistry . The octadecyl chain enhances solubility in nonpolar media, while the tosylate anion contributes to thermal stability and acidity, making it effective in reactions requiring mild Brønsted acid conditions .

Properties

Molecular Formula |

C30H49NO3S |

|---|---|

Molecular Weight |

503.8 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;1-octadecylpyridin-1-ium |

InChI |

InChI=1S/C23H42N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;1-6-2-4-7(5-3-6)11(8,9)10/h17,19-20,22-23H,2-16,18,21H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

AOSAPFIEKADTIU-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Comparative Properties of p-Toluenesulfonate Derivatives

| Compound | Molecular Weight | Solubility | Key Application | Thermal Stability (°C) |

|---|---|---|---|---|

| N-Octadecylpyridinium tosylate | ~600 (estimated) | Organic solvents | Surfactant, catalyst | >250 |

| Pyridinium p-toluenesulfonate | 285.34 | Polar solvents | Acid catalyst | ~200 |

| Ethyl p-toluenesulfonate | 214.25 | Organic solvents | Alkylating agent | ~150 |

| mPEG2000-OCO-HCPT | ~2000 | Aqueous solutions | Drug delivery | N/A |

Table 2. Spectroscopic and Chromatographic Comparisons

| Compound | UV-Vis λₘₐₓ (nm) | HPLC Retention Time (Relative) |

|---|---|---|

| N-Octadecylpyridinium tosylate | N/A | >2.0 |

| Benzyl dithiocarbazate | 274, 299 | N/A |

| Ethyl p-toluenesulfonate | N/A | 0.99 |

| Isopropyl p-toluenesulfonate | N/A | 1.0 |

Research Findings

- Catalytic Efficiency : N-octadecylpyridinium tosylate outperforms shorter-chain pyridinium salts in Friedel-Crafts alkylation, achieving 85% yield vs. 60% for N-methylpyridinium tosylate .

- Micelle Formation : The CMC of N-octadecylpyridinium tosylate (0.08 mM) is 100-fold lower than that of N-dodecylpyridinium tosylate, enabling efficient solubilization of hydrophobic drugs .

- Thermal Degradation : TGA studies show decomposition onset at 255°C, attributed to the stable tosylate anion and robust alkyl chain packing .

Preparation Methods

Quaternization of Pyridine

Pyridine reacts with octadecyl bromide (C₁₈H₃₇Br) in a nucleophilic substitution (SN2) mechanism. The lone pair on pyridine’s nitrogen attacks the electrophilic carbon of the alkyl halide, forming N-octadecylpyridinium bromide. This reaction typically requires heating under reflux in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

Key parameters influencing yield include:

Anion Exchange with p-Toluenesulfonic Acid

The bromide counterion in N-octadecylpyridinium bromide is replaced via metathesis with p-toluenesulfonic acid (p-TsOH). This acid-base reaction proceeds quantitatively due to the low solubility of the product in aqueous media:

The reaction is typically conducted in a mixed solvent system (e.g., ethanol-water) to ensure complete dissolution of reactants while facilitating precipitation of the product.

Optimization of Synthetic Protocols

Solvent Systems and Reaction Kinetics

Studies comparing solvent efficacy reveal that ethanol-water (3:1 v/v) achieves >95% yield within 6 hours at 60°C (Table 1). Methanol-based systems show slower kinetics due to reduced solubility of the octadecyl chain.

Table 1: Solvent Effects on Reaction Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol-water (3:1) | 60 | 6 | 96 |

| Methanol | 60 | 6 | 78 |

| Acetonitrile | 80 | 4 | 89 |

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates quaternization by stabilizing transition states. For example, 5 mol% catalyst increases yields from 82% to 94% in acetonitrile.

Purification and Characterization

Crystallization Techniques

This compound is purified via recrystallization from hot ethanol. Slow cooling induces the formation of colorless crystals with a melting point of 118–121°C, consistent with literature values.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, 2H, pyridinium H-2/H-6), 7.80 (d, 2H, tosylate aromatic H), 7.45 (d, 2H, tosylate aromatic H), 4.65 (t, 2H, N–CH₂), 2.40 (s, 3H, tosylate CH₃), 1.25–1.80 (m, 32H, C₁₈H₃₇), 0.88 (t, 3H, terminal CH₃).

-

FTIR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (C–N⁺ vibration) confirm structural integrity.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Bulk synthesis prioritizes octadecyl bromide due to its commercial availability, though in situ generation from octadecanol and HBr offers a 15% cost reduction. Pilot-scale trials demonstrate a 90% yield at 100 kg batches using continuous-flow reactors.

Emerging Methodologies and Innovations

Q & A

Q. What are the standard protocols for synthesizing N-octadecylpyridinium p-toluenesulfonate in peptide chemistry?

this compound (PPTS) is widely used as a mild acid catalyst in peptide synthesis. A common protocol involves pre-swelling resin (e.g., DHP HM resin) in dry 1,2-dichloroethane (DCE) for 1 hour, followed by treatment with Fmoc-amino alcohol (3 equivalents) and PPTS (1.5 equivalents) in DCE. This facilitates efficient loading of amino alcohols onto solid-phase resins .

Q. How should PPTS be handled safely in laboratory settings?

PPTS requires standard safety precautions for sulfonate salts: use gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. Storage should be in a cool, dry place, away from oxidizing agents. Refer to safety data sheets (SDS) for sulfonate compounds, which emphasize avoiding skin contact and ensuring proper ventilation during use .

Q. What analytical techniques are suitable for identifying PPTS in reaction mixtures?

Thin-layer chromatography (TLC) with UV visualization or iodine staining is a basic method. For quantification, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Confirmatory analysis can use mass spectrometry (MS) to detect the molecular ion peak at m/z 251.3 (for the p-toluenesulfonate anion) .

Advanced Research Questions

Q. How can PPTS be optimized as a catalyst in cyclocondensation reactions?

PPTS acts as an ionic liquid catalyst in cyclocondensation reactions. For example, in synthesizing heterocyclic compounds (e.g., 2c in Scheme 1), optimal yields (78%) were achieved using PPTS (1.5 eq) at 100°C for 4 hours. Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control to minimize side reactions .

Q. What intermolecular interactions govern the crystal structure of PPTS derivatives?

X-ray crystallography reveals that PPTS derivatives form supramolecular networks via N–H···O and C–H···O hydrogen bonds. For example, in 2-amino-4,6-dimethoxypyrimidin-1-ium p-toluenesulfonate, the sulfonate anion interacts with the pyrimidinium cation’s amino group (N–H···O distance: ~2.8 Å) and methoxy groups (C–H···π interactions: ~3.78 Å). These interactions guide crystal packing and stability .

Q. What advanced methods detect trace PPTS-related impurities in pharmaceuticals?

GC-MS/MS with a triple quadrupole tandem mass spectrometer is highly sensitive for detecting p-toluenesulfonate esters (e.g., methyl, ethyl, or isopropyl derivatives). Key parameters include:

- Column : DB-5MS (30 m × 0.25 mm × 0.25 μm)

- Ion source temperature : 300°C

- Detection limits : <1 μg/L, with recovery rates of 80–110% .

| Parameter | Value |

|---|---|

| Collision energy | 15–35 eV (compound-dependent) |

| Retention time | 6.2–8.5 minutes |

| Quantitation limit | 3 μg/L |

Q. How do binding models explain PPTS interactions in supramolecular systems?

1H NMR titration studies with palladium complexes (e.g., Pd₂(E-1)₄₄) and PPTS fit both 1:1 and 1:2 binding models. The 1:1 model gives a binding constant (K) of 39.2 M⁻¹, while the 1:2 non-cooperative model yields K₁ = 76 M⁻¹ and K₂ = 19 M⁻¹. These models help predict host-guest behavior in drug delivery systems .

Methodological Considerations

Q. How to resolve contradictions in PPTS catalytic efficiency across solvent systems?

Conflicting reports on PPTS activity often arise from solvent polarity. For instance, in DCE, PPTS exhibits high proton-transfer efficiency due to low dielectric constant (ε = 10.1), whereas in DMF (ε = 36.7), solvation effects reduce catalytic activity. Systematic solvent screening (e.g., using Kamlet-Taft parameters) is advised to reconcile data discrepancies .

Q. What strategies improve PPTS stability in long-term storage?

PPTS is hygroscopic; store under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., molecular sieves). Thermal stability tests (TGA/DSC) show decomposition begins at ~200°C, confirming room-temperature stability .

Data Interpretation Guidelines

Q. How to analyze hydrogen bonding patterns in PPTS derivatives using spectroscopic data?

Combine FT-IR (stretching frequencies for S=O at ~1180 cm⁻¹ and N–H at ~3300 cm⁻¹) with 1H NMR (downfield shifts for NH protons at δ 8.5–9.0 ppm). Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to map interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.